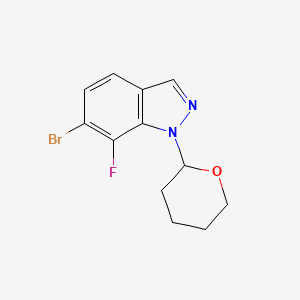

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

CAS No.:

Cat. No.: VC18632868

Molecular Formula: C12H12BrFN2O

Molecular Weight: 299.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrFN2O |

|---|---|

| Molecular Weight | 299.14 g/mol |

| IUPAC Name | 6-bromo-7-fluoro-1-(oxan-2-yl)indazole |

| Standard InChI | InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2 |

| Standard InChI Key | DZUURBRDIWVWNB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole features an indazole core substituted at the 1-position with a tetrahydropyran ring, while bromine and fluorine occupy the 6- and 7-positions, respectively . The tetrahydropyran group introduces chirality and enhances solubility, a critical factor in pharmaceutical formulations. The planar indazole ring system, with its fused benzene and pyrazole rings, provides a rigid scaffold for intermolecular interactions, while the electron-withdrawing halogens influence electronic distribution and reactivity .

Key Structural Attributes:

-

Halogen Placement: Bromine at C6 and fluorine at C7 create distinct electronic effects. Bromine’s polarizability enhances electrophilic substitution reactivity, whereas fluorine’s electronegativity stabilizes adjacent charges .

-

Tetrahydropyran Group: The oxygen atom in the tetrahydropyran ring facilitates hydrogen bonding, while its chair conformation impacts steric interactions .

Physicochemical Data

While melting and boiling points remain unreported, the molecular weight (299.14 g/mol) and formula () are consistent with analogs such as 4-bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole, which shares similar steric demands . The lack of density or solubility data underscores the need for further experimental characterization.

Synthesis and Reaction Pathways

Challenges and Considerations:

-

Regioselectivity: Ensuring precise halogen placement requires directing groups or optimized reaction conditions.

-

Stability: The tetrahydropyran group may undergo ring-opening under strongly acidic or basic conditions, necessitating mild reagents .

Comparative Reaction Conditions

The patent CN113307773A outlines reaction conditions for a structurally related compound (Table 1) :

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | Nitrate (KNO₃), trifluoroacetic anhydride, 35–40°C | 64.9% |

| 2 | Methoxylation | Sodium methoxide, DMF, room temperature | 80.0% |

| 3 | Coupling | Phenyl halide, CuI, ligand, 60–120°C | 75.2% |

Adapting these conditions for tetrahydropyran incorporation would require substituting phenyl halides with dihydropyran derivatives and optimizing copper-catalyzed coupling .

Comparative Analysis with Structural Analogs

4-Bromo-6-fluoro-1-tetrahydropyran-2-yl-indazole vs. 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole

While both compounds share the tetrahydropyran group and halogen substituents, their differing halogen positions lead to distinct electronic profiles (Table 2) :

| Property | 4-Bromo-6-fluoro Isomer | 6-Bromo-7-fluoro Isomer |

|---|---|---|

| Molecular Formula | C₁₂H₁₂BrFN₂O | C₁₂H₁₂BrFN₂O |

| Halogen Positions | C4-Br, C6-F | C6-Br, C7-F |

| Predicted Reactivity | Electrophilic at C5 | Electrophilic at C5 |

The 6-bromo-7-fluoro isomer’s contiguous halogens may enhance dipole interactions in crystal packing or target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume